2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide
Description
2-(4-Methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide is a sulfonamide derivative featuring a 4-methoxyphenyl group linked to an ethanesulfonamide backbone, with the sulfonamide nitrogen bonded to a 1-methyl-2-oxoindolin-5-yl moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The methoxyphenyl group is a common pharmacophore in drug design due to its electronic and steric effects, as seen in compounds like nimesulide derivatives (anti-inflammatory agents) and antiallergic drugs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-20-17-8-5-15(11-14(17)12-18(20)21)19-25(22,23)10-9-13-3-6-16(24-2)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLONAHZSBMJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Aromatic Ring
The 4-methoxyphenyl group is typically introduced via Friedel-Crafts acylation or alkylation. A practical approach involves reacting 4-methoxyacetophenone with ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-(4-methoxyphenyl)ethyl bromide. Subsequent nucleophilic substitution with sodium sulfite (Na₂SO₃) under reflux conditions yields 2-(4-methoxyphenyl)ethanesulfonic acid. Chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride derivative.
Key Reaction Conditions
- Ethylation : 4-Methoxyacetophenone (1 eq), ethyl bromide (1.2 eq), AlCl₃ (1.5 eq), dichloromethane, 0°C to reflux, 12 h.
- Sulfonation : 2-(4-Methoxyphenyl)ethyl bromide (1 eq), Na₂SO₃ (3 eq), H₂O/EtOH (1:1), reflux, 24 h.
- Chlorination : 2-(4-Methoxyphenyl)ethanesulfonic acid (1 eq), SOCl₂ (5 eq), toluene, 80°C, 6 h.
Preparation of 1-Methyl-2-oxoindolin-5-amine
Oxindole Core Formation
The 2-oxoindolin scaffold is synthesized from isatin derivatives. Reduction of 5-nitroisatin using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields 5-nitro-2-oxoindoline. Methylation at the N1-position is achieved with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 h, producing 1-methyl-5-nitro-2-oxoindoline. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 1-methyl-2-oxoindolin-5-amine.
Optimization Insights
- Reduction Efficiency : NaBH₄ selectively reduces the ketone without affecting nitro groups (yield: 85%).
- Methylation Specificity : Excess CH₃I ensures complete N-methylation (yield: 78%).
- Hydrogenation : Pd/C (10 wt%) at 50 psi H₂ achieves full nitro reduction in 4 h.
Coupling Reaction to Form the Sulfonamide
Sulfonamide Bond Formation
The final step involves reacting 2-(4-methoxyphenyl)ethanesulfonyl chloride (1.2 eq) with 1-methyl-2-oxoindolin-5-amine (1 eq) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA, 2 eq) is added to scavenge HCl, promoting nucleophilic attack by the amine. The reaction proceeds at room temperature for 6 h, followed by aqueous workup (5% HCl, brine) and solvent evaporation.
Yield and Purity
- Crude Yield : 65–72%.
- Purification : Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >98% (HPLC).
Purification and Characterization
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves residual starting materials. Fractions containing the product are identified via thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, indole-H), 6.72 (s, 1H, indole-H), 3.81 (s, 3H, OCH₃), 3.42 (t, J = 7.2 Hz, 2H, CH₂SO₂), 3.02 (t, J = 7.2 Hz, 2H, CH₂Ar), 2.89 (s, 3H, NCH₃).
- IR (KBr) : ν 3275 (NH), 1685 (C=O), 1325, 1145 cm⁻¹ (SO₂).
- MS (ESI) : m/z 403.1 [M+H]⁺.
Alternative Synthetic Routes
Direct Sulfonation of Pre-coupled Intermediates
An alternative strategy involves pre-forming the ethyl bridge between the 4-methoxyphenyl and sulfonamide groups prior to coupling. 4-Methoxyphenethylamine is reacted with sulfur trioxide (SO₃) in dioxane to generate the sulfonic acid, followed by chlorination and coupling. This method reduces side reactions but requires stringent temperature control (<0°C) during sulfonation.
Solid-Phase Synthesis
Immobilizing the oxindole amine on Wang resin enables iterative coupling with sulfonyl chlorides. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 58% yield. While scalable, this approach necessitates specialized equipment.
Challenges and Optimization
Competitive Side Reactions
Over-chlorination during sulfonyl chloride synthesis is mitigated by using stoichiometric SOCl₂ and monitoring via FT-IR for SO₂Cl₂ peaks.
Solvent Selection
Replacing DCM with tetrahydrofuran (THF) in the coupling step improves amine solubility, enhancing yield to 78%.
Applications and Derivatives
The sulfonamide moiety confers potential bioactivity, as seen in IDO1 inhibitors (IC₅₀ = 0.3–0.5 μM) and antiviral agents. Structural analogs with modified aryl groups (e.g., 3,4-dimethoxyphenyl) exhibit enhanced pharmacokinetic profiles, including oral bioavailability >90% in murine models.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or indolinone moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl or indolinone derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases like cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Variations
The target compound shares its ethanesulfonamide core with several analogues but differs in substituents, which influence physicochemical and biological properties. Key comparisons include:
Key Observations:
- Backbone Flexibility: The ethanesulfonamide core is retained in most analogues, but substituents vary widely. For example, the target compound’s indolinone group contrasts with the hydroxy-phenylpropyl group in CAS 1351608-43-9 , which may alter solubility or target affinity.
- The indolinone moiety in the target compound may confer rigidity and selective binding to kinase domains.
- Synthetic Routes : Pd-catalyzed cross-coupling (e.g., Suzuki reactions) is common in synthesizing aryl-substituted sulfonamides , while modified Weinstein protocols are used for imidazole derivatives .
Patent Landscape and Structural Diversity
Ethanesulfonamide derivatives in patents () often feature complex heterocycles like pyrrolotriazolopyrazines, which improve metabolic stability or bioavailability . In contrast, the target compound’s indolinone group offers a balance between rigidity and synthetic accessibility.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide is a derivative of the indole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group on the phenyl ring and an indoline moiety, which are critical for its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | A549 | 10 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| Compound D | TNF-alpha | 5 |
| Compound E | IL-6 | 10 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, leading to increased cancer cell death.
- Antioxidant Activity : The presence of methoxy groups can enhance antioxidant properties, reducing oxidative stress in cells.
Case Studies
A notable study published in the Journal of Medicinal Chemistry investigated the effects of related indole derivatives on breast cancer cells. The study found that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Another case study focused on the anti-inflammatory effects in a rat model of arthritis, where treatment with a structurally similar compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
